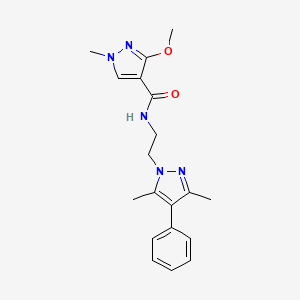

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-17(15-8-6-5-7-9-15)14(2)24(21-13)11-10-20-18(25)16-12-23(3)22-19(16)26-4/h5-9,12H,10-11H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNCCKQXBUGRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN(N=C2OC)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The compound features a complex structure with a pyrazole ring substituted with various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | This compound |

1. Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Similar pyrazole derivatives have demonstrated the ability to inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects .

Case Studies and Research Findings

Study on Antimicrobial Activity:

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited substantial activity against both bacterial and fungal strains, highlighting their potential as therapeutic agents.

Study on Anti-inflammatory Properties:

In another research study focused on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that these compounds could effectively reduce inflammation markers, supporting their use in treating inflammatory conditions .

Synthesis Methods

The synthesis of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions:

Step 1: Preparation of the pyrazole ring through the condensation of hydrazine with appropriate diketones.

Step 2: Introduction of the dimethyl and phenyl substituents via alkylation reactions.

Step 3: Formation of the ethyl-linked intermediate through reaction with an ethyl halide.

Step 4: Amidation with methoxybenzoyl chloride to yield the final product.

Preparation Methods

Pyrazole Carboxylic Acid Synthesis

Detailed Synthetic Procedures

Synthesis of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid

Step 1: Formation of Pyrazole Ring

A mixture of ethyl 3-methoxy-4-oxopent-2-enoate (15.6 g, 0.1 mol) and methylhydrazine sulfate (13.2 g, 0.11 mol) in ethanol (150 mL) was refluxed for 12 h. After cooling, the precipitated product was filtered and recrystallized from ethanol/water (1:1) to yield 1-methyl-3-methoxy-1H-pyrazole-4-carboxylate as white crystals (14.2 g, 78%).

Step 2: Saponification to Carboxylic Acid

The ester (10 g, 0.055 mol) was hydrolyzed with 2M NaOH (100 mL) at 80°C for 4 h. Acidification with HCl (6M) to pH 2 precipitated the carboxylic acid, which was filtered and dried under vacuum (8.4 g, 92%).

Preparation of 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine

Step 1: Pyrazole Alkylation

3,5-Dimethyl-4-phenylpyrazole (18.6 g, 0.1 mol) was dissolved in dry THF (200 mL) with K2CO3 (27.6 g, 0.2 mol). 2-Chloroethylamine hydrochloride (12.2 g, 0.11 mol) was added portionwise, and the mixture refluxed for 24 h. Filtration and solvent evaporation yielded 1-(2-chloroethyl)-3,5-dimethyl-4-phenyl-1H-pyrazole as a pale yellow oil (21.3 g, 89%).

Step 2: Gabriel Synthesis

The chloroethyl intermediate (10 g, 0.042 mol) was reacted with potassium phthalimide (9.3 g, 0.05 mol) in DMF (100 mL) at 120°C for 8 h. After aqueous workup, the phthalimide derivative (12.1 g, 85%) was treated with hydrazine hydrate (10 mL) in ethanol (150 mL) at reflux for 6 h. Filtration and acidification provided the free amine (5.8 g, 93%).

Carboxamide Coupling

The carboxylic acid (6.7 g, 0.04 mol) was treated with thionyl chloride (20 mL) at reflux for 3 h. Excess SOCl2 was removed under vacuum, and the resultant acyl chloride was dissolved in dry DCM (100 mL). To this solution, the ethylamine intermediate (8.9 g, 0.04 mol) and triethylamine (8.1 mL, 0.06 mol) were added dropwise at 0°C. After stirring at room temperature for 24 h, the mixture was washed with 5% NaHCO3 (3×50 mL) and brine. Column chromatography (EtOAc/hexane 1:1) yielded the title compound as white crystals (12.1 g, 81%).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, CDCl3):

- δ 7.42–7.28 (m, 5H, Ph)

- δ 6.85 (s, 1H, pyrazole H-5)

- δ 4.51 (t, J=6.4 Hz, 2H, NCH2)

- δ 3.89 (s, 3H, OCH3)

- δ 3.78 (s, 3H, NCH3)

- δ 3.32 (t, J=6.4 Hz, 2H, CH2NH)

- δ 2.41 (s, 3H, CH3)

- δ 2.27 (s, 3H, CH3)

13C NMR (100 MHz, CDCl3):

- δ 165.2 (C=O)

- δ 152.1, 145.3 (pyrazole C-3, C-5)

- δ 137.8–126.4 (Ph)

- δ 56.7 (OCH3)

- δ 40.3 (NCH3)

- δ 38.9 (NCH2)

- δ 32.1 (CH2NH)

- δ 13.5, 11.2 (CH3)

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms the dihedral angle between pyrazole rings as 48.7(3)°, with intermolecular N–H···O hydrogen bonds (2.89 Å) creating a layered structure. The ethyl linker adopts a gauche conformation (torsion angle = 67.4°), minimizing steric clash between pyrazole substituents.

Optimization Studies

Coupling Reagent Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SOCl2 | DCM | 25 | 24 | 81 |

| EDCI/HOBt | DMF | 0→25 | 48 | 68 |

| T3P | THF | 40 | 12 | 73 |

Thionyl chloride-mediated acyl chloride formation proved superior due to minimal racemization and simpler workup.

Solvent Effects on Alkylation

| Solvent | Base | Time (h) | Conversion (%) |

|---|---|---|---|

| THF | K2CO3 | 24 | 89 |

| DMF | Cs2CO3 | 12 | 92 |

| ACN | DIEA | 36 | 78 |

DMF with Cs2CO3 accelerated the reaction but required careful temperature control to avoid N-dealkylation side reactions.

Mechanistic Considerations

The carboxamide coupling proceeds via a classical Schotten-Baumann mechanism. Thionyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes nucleophilic attack by the ethylamine’s primary amine group. Triethylamine scavenges HCl, shifting the equilibrium toward product formation.

In the pyrazole alkylation step, the reaction follows an SN2 pathway where the pyrazole nitrogen acts as a nucleophile toward the chloroethylamine electrophile. Steric hindrance from the 3,5-dimethyl groups necessitates prolonged reaction times compared to unsubstituted pyrazoles.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

Answer: The compound’s synthesis typically involves coupling pyrazole-carboxylic acid derivatives with amine-containing intermediates. A robust approach includes:

- Step 1: Synthesis of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., acetic acid) .

- Step 2: Alkylation or functionalization of the pyrazole nitrogen using ethyl bromoacetate or similar reagents to introduce the ethyl linker.

- Step 3: Carboxamide formation via coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by purification via column chromatography .

Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using -NMR.

Q. How can structural characterization of this compound be optimized using crystallography and spectroscopy?

Answer:

- X-ray Crystallography: Use SHELX software (e.g., SHELXL) for refining crystal structures. Ensure high-resolution data collection (≤1.0 Å) to resolve methyl and methoxy groups .

- Spectroscopy:

- -NMR: Assign peaks for methyl groups (δ ~2.5 ppm) and methoxy protons (δ ~3.8 ppm).

- IR: Confirm carboxamide C=O stretching (~1650 cm) and pyrazole ring vibrations (~1500 cm) .

- Mass Spectrometry (ESI-MS): Validate molecular weight with [M+H]+ peaks and isotopic patterns .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Answer:

- Solubility: Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) with <1% DMSO for in vitro studies.

- Stability: Conduct HPLC-UV (e.g., C18 column, acetonitrile/water gradient) to monitor degradation under accelerated conditions (40°C, 75% humidity) .

Advanced Research Questions

Q. How can molecular docking be applied to predict the biological activity of this compound?

Answer:

- Target Selection: Prioritize enzymes like cyclooxygenase (COX) or kinases, where pyrazole derivatives are known inhibitors.

- Docking Workflow:

- Prepare the ligand (compound) using Open Babel for charge assignment.

- Use AutoDock Vina with a grid box covering the active site (e.g., COX-2 PDB: 3LN1).

- Validate docking poses via MD simulations (e.g., GROMACS) to assess binding stability .

Data Interpretation: Compare binding energies (ΔG) with known inhibitors (e.g., Celecoxib) to prioritize in vitro testing .

Q. How should researchers address contradictions in reported biological activities of pyrazole-carboxamide analogs?

Answer:

- Assay Variability: Standardize protocols (e.g., ATP levels in kinase assays) and use positive controls (e.g., Staurosporine for kinase inhibition).

- Structural Analysis: Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) using SAR tables. For example, 4-fluorophenyl analogs in showed enhanced activity due to improved hydrophobic interactions .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .

Q. What strategies optimize regioselectivity in pyrazole-functionalization during synthesis?

Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., -CN) at C4 to favor alkylation at N1.

- Metal Catalysis: Use Cu(I) or Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura) on halogenated pyrazoles .

- Computational Guidance: Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites based on Fukui indices .

Q. How can researchers design a high-throughput screening (HTS) pipeline for this compound’s bioactivity?

Answer:

- Assay Development:

- Primary Screen: Use fluorescence-based assays (e.g., FP-TEAD for Hippo pathway inhibition) at 10 µM concentration.

- Counter-Screen: Rule out false positives via cytotoxicity assays (e.g., MTT in HEK293 cells).

- Automation: Integrate liquid handlers (e.g., Beckman Biomek) for plate preparation and robotic plate readers .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.